An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde (CAS: 38998-17-3)
An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde (CAS: 38998-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde (CAS number 38998-17-3), a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its physicochemical properties, plausible synthetic routes, and predicted spectral data based on analogous compounds. Furthermore, it explores the potential biological activities of this molecule by examining structure-activity relationships of similar substituted benzaldehydes, which have demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of 4-Methoxy-2,3-dimethylbenzaldehyde and its derivatives.
Chemical and Physical Properties
4-Methoxy-2,3-dimethylbenzaldehyde is a solid organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38998-17-3 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 52-55 °C | |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Plausible synthetic routes to 4-Methoxy-2,3-dimethylbenzaldehyde.
Experimental Protocol: Formylation of 3,4-Dimethylanisole (Vilsmeier-Haack Reaction)
This protocol is a generalized procedure for the Vilsmeier-Haack formylation of an activated aromatic ring.
Materials:
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3,4-Dimethylanisole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Sodium acetate solution (saturated)
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Hydrochloric acid (1 M)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-Dimethylformamide in dichloromethane to 0 °C.
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Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 3,4-dimethylanisole in dichloromethane dropwise to the reaction mixture.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium acetate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-Methoxy-2,3-dimethylbenzaldehyde.
Experimental Protocol: Oxidation of 4-Methoxy-2,3-dimethylbenzyl alcohol
This protocol describes a general procedure for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
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4-Methoxy-2,3-dimethylbenzyl alcohol
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Pyridinium chlorochromate (PCC)
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Dichloromethane (DCM)
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Silica gel
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Anhydrous diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, suspend pyridinium chlorochromate in anhydrous dichloromethane.
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To this suspension, add a solution of 4-methoxy-2,3-dimethylbenzyl alcohol in anhydrous dichloromethane in one portion.
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Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
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Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.
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Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.
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Concentrate the filtrate under reduced pressure.
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The resulting crude product can be further purified by column chromatography if necessary.
Spectral Data (Predicted)
| Analytical Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (-CHO), 163 (C-OCH₃), 138 (C-CH₃), 135 (C-CH₃), 130 (Ar C-H), 128 (Ar C-CHO), 108 (Ar C-H), 55 (-OCH₃), 20 (Ar-CH₃), 16 (Ar-CH₃) |
| FTIR (KBr, cm⁻¹) | ν: ~2950 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 163 (M⁺-H), 135 (M⁺-CHO), 121 (M⁺-CHO-CH₃) |
Potential Biological Activities and Signaling Pathways
While no specific biological studies on 4-Methoxy-2,3-dimethylbenzaldehyde have been identified, the broader class of substituted benzaldehydes has been investigated for various pharmacological activities.
Potential Applications
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Antimicrobial Activity: Many substituted benzaldehydes have demonstrated activity against a range of bacteria and fungi. The presence of the methoxy and methyl groups on the aromatic ring of 4-Methoxy-2,3-dimethylbenzaldehyde may contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.
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Anti-inflammatory Effects: Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
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Cytotoxic Activity: The cytotoxic potential of substituted benzaldehydes against various cancer cell lines has been reported. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which a substituted benzaldehyde derivative might exert anti-inflammatory effects, based on literature for similar compounds.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
4-Methoxy-2,3-dimethylbenzaldehyde represents an interesting scaffold for further investigation in medicinal chemistry and drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, proposing viable synthetic strategies, and predicting its spectral characteristics. The exploration of biological activities of structurally related compounds suggests that this molecule may possess antimicrobial, anti-inflammatory, and cytotoxic properties. Further experimental validation of the proposed synthetic routes and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of 4-Methoxy-2,3-dimethylbenzaldehyde and its derivatives.
